molecular formula C15H16O2 B1387107 [2-(3,4-Dimethylphenoxy)phenyl]methanol CAS No. 1039866-07-3

[2-(3,4-Dimethylphenoxy)phenyl]methanol

Cat. No.: B1387107
CAS No.: 1039866-07-3
M. Wt: 228.29 g/mol
InChI Key: CLYOOVJJKBDVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3,4-Dimethylphenoxy)phenyl]methanol: is an organic compound with the molecular formula C15H16O2. It is characterized by the presence of a phenylmethanol group substituted with a 3,4-dimethylphenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dimethylphenoxy)phenyl]methanol typically involves the reaction of 3,4-dimethylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(3,4-Dimethylphenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-Dimethylphenoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating biological processes at the molecular level.

Medicine

In the field of medicine, this compound may be explored for its potential therapeutic properties. Researchers investigate its effects on various biological targets to develop new drugs or treatments.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for developing new industrial products and processes.

Mechanism of Action

The mechanism of action of [2-(3,4-Dimethylphenoxy)phenyl]methanol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through these molecular interactions, which can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4-Dimethylphenoxy)phenyl]ethanol
  • [2-(3,4-Dimethylphenoxy)phenyl]acetone
  • [2-(3,4-Dimethylphenoxy)phenyl]amine

Uniqueness

Compared to similar compounds, [2-(3,4-Dimethylphenoxy)phenyl]methanol stands out due to its specific substitution pattern and the presence of the methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[2-(3,4-dimethylphenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYOOVJJKBDVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=CC=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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